![molecular formula C12H8F3NO2S B10970924 N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide](/img/structure/B10970924.png)
N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzenesulfonamide groups, which can significantly influence its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylboronic Acid: Used in similar synthetic applications and coupling reactions.
3,4-Difluorophenyl Isocyanate: Another fluorinated compound with broad applications in organic synthesis.
Uniqueness
N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide is unique due to the combination of fluorine atoms on both the phenyl and benzenesulfonamide groups, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H8F3NO2S |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-2-1-3-10(6-8)19(17,18)16-9-4-5-11(14)12(15)7-9/h1-7,16H |
InChI Key |
HRADJSBKQJNNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
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